molecular formula C16H13ClF3NO2 B5872876 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B5872876
M. Wt: 343.73 g/mol
InChI Key: OCHFCBGCIFLOOI-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide is a specialized acetamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a 2-chloro-5-(trifluoromethyl)phenyl group and a 4-methoxyphenylacetamide moiety, a structural motif known to contribute to bioactive molecule design. Compounds within this chemical class are frequently investigated as key intermediates in the synthesis of potential therapeutic agents . The trifluoromethyl group is a critical structural element, known to enhance metabolic stability and lipophilicity, which can favorably influence the pharmacokinetic properties of lead compounds . This acetamide derivative serves as a valuable chemical building block for researchers exploring structure-activity relationships (SAR), particularly in the development of novel anti-infective and antiparasitic agents . Structural analogs featuring similar aryl acetamide linkages have demonstrated potent in vitro activity against pathogens such as Cryptosporidium , a leading cause of life-threatening diarrheal disease . The presence of electron-withdrawing substituents on the phenyl ring, such as chlorine and trifluoromethyl groups, is often associated with enhanced potency in phenotypic screens, making this compound a critical scaffold for optimizing biological activity . Researchers utilize this compound to study the effects of specific substituents on target engagement, cellular permeability, and overall efficacy in disease models. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c1-23-12-5-2-10(3-6-12)8-15(22)21-14-9-11(16(18,19)20)4-7-13(14)17/h2-7,9H,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHFCBGCIFLOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form an intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chloro/Trifluoromethylphenyl Modifications

  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): This compound replaces the trifluoromethyl group with a nitro substituent and introduces a methylsulfonyl group. Crystallographic studies reveal intermolecular hydrogen bonding (C–H⋯O), influencing its solid-state packing .
  • N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-(4-phenylpiperazino)acetamide (): Substitution of the 4-methoxyphenyl group with a phenylpiperazine moiety introduces basicity and hydrogen-bonding capability. Piperazine derivatives are known to improve pharmacokinetic properties, such as solubility and blood-brain barrier penetration .

Methoxyphenyl Modifications

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (): The 4-methoxyphenyl group is retained, but the acetyl group is substituted with a quinazoline-sulfonyl-pyrrolidine moiety. This modification confers notable anticancer activity against HCT-116 and MCF-7 cell lines (IC₅₀ < 10 µM) .

Heterocyclic Additions to the Acetamide Core

Thiadiazole Derivatives

  • Thiadiazoles are associated with antimicrobial and antitumor activities due to their ability to inhibit enzymes like carbonic anhydrase .
  • N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide (): Similar to the above but with a 4-methoxybenzylsulfanyl group, this compound may exhibit improved metabolic stability compared to non-heterocyclic analogs .

Triazole Derivatives

  • N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
    The triazole ring introduces hydrogen-bond acceptor sites (N atoms) and aromatic interactions. Pyridinyl substituents can enhance solubility and metal-coordinating capacity, relevant for kinase inhibition .

Pharmacological Activity Comparisons

Table 1: Bioactivity of Selected Analogs

Compound Name Structural Features Reported Activity Reference
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide Quinazoline-sulfonyl-pyrrolidine Anticancer (HCT-116, MCF-7: IC₅₀ < 10 µM)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazino)acetamide Phenylpiperazine substitution Improved CNS penetration (theoretical)
2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide Pyrimidoindole scaffold Antitumor (in silico docking studies)

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Profile

  • Chemical Name : this compound
  • CAS Number : 489454-25-3
  • Molecular Formula : C20H17ClF3N3O3S
  • Molecular Weight : 471.88 g/mol

The compound exhibits its biological activity through several proposed mechanisms:

  • Inhibition of Kinase Activity : It has been reported that compounds with similar structures can inhibit specific kinases involved in cancer progression, such as c-KIT and Aurora-A kinases, which are critical for cell proliferation and survival .
  • Apoptosis Induction : Studies indicate that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a mechanism where the compound triggers programmed cell death through intrinsic pathways .
  • Cell Cycle Arrest : Some research points to the ability of this compound to arrest the cell cycle at specific phases, thereby inhibiting tumor growth and proliferation .

Anticancer Activity

The efficacy of this compound has been evaluated in various cancer cell lines. The following table summarizes key findings from recent studies:

Study Cell Line IC50 (µM) Mechanism
Study 1MCF73.79Apoptosis
Study 2SF-26812.50Cell Cycle Arrest
Study 3NCI-H46042.30Kinase Inhibition
Study 4A54926.00Apoptosis Induction

These results indicate that the compound has varying degrees of cytotoxicity across different cancer types, with significant potential for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory effects. The exact mechanism remains under investigation, but it is hypothesized that it may inhibit pro-inflammatory cytokines or pathways involved in inflammation.

Case Studies

  • Case Study on MCF7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed via microscopy.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, highlighting its potential efficacy in vivo alongside its cytotoxic effects observed in vitro.

Q & A

Q. What are the standard synthetic routes for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step reactions starting from halogenated aromatic precursors and substituted acetamide intermediates. Key steps include:

  • Nucleophilic substitution : Reaction of 2-chloro-5-(trifluoromethyl)aniline with activated acetamide derivatives under reflux in ethanol or dichloromethane .
  • Catalysis : Use of sodium hydroxide or triethylamine to facilitate coupling reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity . Optimization involves adjusting solvent polarity, temperature (60–80°C), and catalyst stoichiometry to maximize yield (reported 64–84% for analogous compounds) .

Q. Which spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment?

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and acetamide linkage (e.g., carbonyl peaks at ~168–170 ppm) .
  • IR : Stretching vibrations for C=O (1650–1680 cm1^{-1}), C-Cl (550–600 cm1^{-1}), and CF3_3 (1100–1200 cm1^{-1}) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 250–332 nm) to assess purity (>97%) .
  • LC-MS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]+^+ peaks matching theoretical values) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC values for analogs range from 8–64 µg/mL) .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC50_{50} values of 10–50 µM reported for triazole-containing analogs) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or HDACs (IC50_{50} values <10 µM for structurally related TZD derivatives) .

Advanced Research Questions

Q. How can contradictory bioactivity data between structurally similar compounds be resolved?

  • SAR analysis : Compare substituent effects (e.g., replacing Cl with CF3_3 enhances lipophilicity and target binding ).
  • Computational modeling : Docking studies (e.g., using AutoDock Vina) to predict interactions with biological targets like HDAC8 or fungal CYP51 .
  • Metabolic stability assays : Liver microsome studies to assess degradation rates, which may explain discrepancies in potency .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce phosphate or glycoside groups to enhance aqueous solubility .
  • Nanocarriers : Encapsulation in liposomes or PLGA nanoparticles (e.g., 80–90% encapsulation efficiency reported for similar acetamides) .
  • Co-crystallization : Use of co-formers like succinic acid to modify crystal lattice and dissolution rates .

Q. How can reaction intermediates be stabilized during large-scale synthesis?

  • Low-temperature protocols : Conduct sensitive steps (e.g., sulfanyl group coupling) at 0–5°C to prevent side reactions .
  • Inert atmosphere : Use nitrogen/argon to protect reactive intermediates (e.g., free radicals in triazole formation) .
  • Real-time monitoring : In-line FTIR or Raman spectroscopy to track reaction progress and optimize quenching times .

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